molecular formula C17H20ClF2N3O2S B14943620 N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B14943620
M. Wt: 403.9 g/mol
InChI Key: NJIHZVKFGYGBFC-UHFFFAOYSA-N
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Description

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique combination of functional groups, including a chlorodifluoromethoxyphenyl group and an imidazole-thioacetamide moiety, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE can be achieved through several synthetic routes. Common methods include:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

These reactions often result in the formation of major products such as oxidized imidazole derivatives, reduced thioacetamide compounds, and substituted phenyl derivatives.

Scientific Research Applications

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

N-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-2-[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)THIO]ACETAMIDE can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds share the imidazole core structure and exhibit similar biological activities.

    Thioacetamide derivatives: These compounds contain the thioacetamide moiety and are known for their diverse chemical reactivity.

    Phenyl derivatives: These compounds feature the phenyl group and are widely used in various chemical and biological applications.

Properties

Molecular Formula

C17H20ClF2N3O2S

Molecular Weight

403.9 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H20ClF2N3O2S/c1-10(2)8-14-11(3)21-16(23-14)26-9-15(24)22-12-4-6-13(7-5-12)25-17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

NJIHZVKFGYGBFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)CC(C)C

Origin of Product

United States

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